molecular formula C21H20N2O5 B6150965 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid CAS No. 2171830-93-4

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid

Cat. No. B6150965
CAS RN: 2171830-93-4
M. Wt: 380.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid, has a CAS Number of 260367-12-2 . It has a molecular weight of 341.36 and a linear formula of C19H19NO5 .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. This group is attached to an amino acid moiety via a carbonyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 602.6°C at 760 mmHg . It should be stored in a dry environment at 2-8°C .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could be used as a building block in the synthesis of peptides or other organic molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the cyclopropane ring, followed by the introduction of the fluorenyl group and the formamido group. The final step involves the addition of the acetic acid moiety.", "Starting Materials": [ "Cyclopropane carboxylic acid", "9H-fluorene", "Methoxyamine hydrochloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Formic acid", "Acetic anhydride", "Triethylamine", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Chloroacetic acid" ], "Reaction": [ "Formation of cyclopropane ring: Cyclopropane carboxylic acid is reacted with methoxyamine hydrochloride in the presence of DCC and NHS to form the cyclopropane ring.", "Introduction of fluorenyl group: The cyclopropane ring is reacted with 9H-fluorene in the presence of DIPEA and DMF to introduce the fluorenyl group.", "Introduction of formamido group: The fluorenyl-cyclopropane intermediate is reacted with formic acid and DIPEA to form the formamido group.", "Addition of acetic acid moiety: The formamido intermediate is reacted with chloroacetic acid in the presence of DCC and NHS to add the acetic acid moiety." ] }

CAS RN

2171830-93-4

Product Name

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid

Molecular Formula

C21H20N2O5

Molecular Weight

380.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.